[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride
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Overview
Description
[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride is a chemical compound with the molecular formula C8H12N2·2HCl. It is a derivative of pyridine and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride typically involves the reaction of 2-methyl-4-pyridinecarboxaldehyde with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to facilitate the formation of the desired amine product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Secondary amines.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride is utilized in a wide range of scientific research fields:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving neurotransmitter analogs and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride involves its interaction with specific molecular targets such as neurotransmitter receptors. It acts as an agonist or antagonist depending on the receptor type, modulating the signaling pathways involved in neurotransmission. This modulation can lead to various physiological effects, making it a compound of interest in neuropharmacology .
Comparison with Similar Compounds
Similar Compounds
Betahistine dihydrochloride: Another pyridine derivative used in the treatment of vertigo.
Pyridoxine hydrochloride: A form of vitamin B6 with similar structural features.
Uniqueness
[2-(2-Methyl-4-pyridinyl)ethyl]amine dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research focused on understanding the structure-activity relationships of pyridine derivatives .
Properties
IUPAC Name |
2-(2-methylpyridin-4-yl)ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2.2ClH/c1-7-6-8(2-4-9)3-5-10-7;;/h3,5-6H,2,4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKSVXKWTBBFJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1206158-47-5 |
Source
|
Record name | [2-(2-methyl-4-pyridinyl)ethyl]amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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